molecular formula C7H11ClO B8373219 (2-Chlorocyclohex-1-enyl)-methanol

(2-Chlorocyclohex-1-enyl)-methanol

Cat. No. B8373219
M. Wt: 146.61 g/mol
InChI Key: ANAXDWKWZJIQLA-UHFFFAOYSA-N
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Patent
US06534542B2

Procedure details

Commercially available cyclohexanone was converted to (2-chlorocyclohex-1-enyl)carboxaldehyde according to General Procedure E. Sodium borohydride/cerium chloride reduction of the above carboxaldehyde, in accordance with the method described in General Procedure C gave the intermediate (2-chlorocyclohex-1-enyl)-methanol in 46% yield, which was characterized: 1H NMR (CDCl3, 300 MHz) δ=1.61-1.75 (m, 4H), 2.15 (br s, 1H), 2.22-2.27 (m, 2H), 2.33-2.37 (m, 2H), 4.24 (br s, 2H). The title compound was obtained from (2-chloro-cyclohex-1-enyl)methanol according to General Procedure C. Spectroscopic data: 1H NMR (D6 DMSO, 300 MHz) δ=1.52-1.69 (m, 4H), 2.07-2.11 (m, 2H), 2.28-2.35 (m, 2H), 3.48 (br s, 4H), 4.22 (br s, 2H), 4.76 (s, 1H), 7.41 (s, 1H), 7.54 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium borohydride cerium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)CCCCC1.[CH2:8]1[CH2:13][C:12]([CH:14]=[O:15])=[C:11]([Cl:16])[CH2:10][CH2:9]1.[BH4-].[Na+].[Cl-].[Ce+3].[Cl-].[Cl-]>>[Cl:16][C:11]1[CH2:10][CH2:9][CH2:8][CH2:13][C:12]=1[CH2:14][OH:15] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(=C(C1)C=O)Cl
Step Three
Name
Sodium borohydride cerium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+].[Cl-].[Ce+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CCCC1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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